molecular formula C8H11BO2 B2921982 [(3-Methylphenyl)methyl]boronic acid CAS No. 1350513-40-4

[(3-Methylphenyl)methyl]boronic acid

Cat. No.: B2921982
CAS No.: 1350513-40-4
M. Wt: 149.98
InChI Key: NAGSUGJEWCDWQZ-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Modern Synthetic Strategies

Organoboron compounds, characterized by a carbon-boron bond, have emerged as indispensable reagents in contemporary organic synthesis. fiveable.mewikipedia.org Their utility stems from a unique combination of stability, low toxicity, and a broad spectrum of reactivity. These compounds are generally stable to air and moisture, facilitating their handling and storage. A key feature of organoboron compounds is their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. numberanalytics.comorganic-chemistry.org This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, a process fundamental to the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com Beyond cross-coupling, organoboranes are pivotal in hydroboration, reduction, and addition reactions, showcasing their remarkable versatility. wikipedia.orgnumberanalytics.com

The Role of Benzylboronic Acids within the Broader Class of Organoboron Reagents

Within the vast family of organoboron reagents, benzylboronic acids and their derivatives occupy a significant niche. These compounds, which feature a boronic acid group attached to a benzyl (B1604629) moiety, are valuable building blocks in organic synthesis. They serve as key intermediates in the construction of diarylmethanes and other complex structures found in many biologically active molecules and materials. researchgate.net The reactivity of the benzylic C-B bond allows for its participation in various cross-coupling reactions, providing a direct route to introduce a benzyl group into a target molecule. researchgate.net The stability and functional group tolerance of benzylboronic acids make them compatible with a wide range of reaction conditions and substrates.

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry is a testament to scientific curiosity and perseverance. While the first organoborane compound was synthesized in the 19th century, the field remained relatively unexplored for many decades. thieme.de A pivotal moment arrived in the mid-20th century with the pioneering work of Herbert C. Brown. unacademy.comnih.gov His systematic investigation into the reactions of boranes led to the discovery of the hydroboration reaction in 1956, a landmark achievement that provided a convenient method for the synthesis of organoboranes. nih.gov This discovery opened the floodgates for the exploration of organoboron chemistry and its synthetic applications.

Another monumental milestone was the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues in 1979. britannica.comiupac.orgencyclopedia.com This palladium-catalyzed reaction demonstrated the remarkable utility of organoboron compounds in forming carbon-carbon bonds with exceptional selectivity and efficiency. The significance of this work was recognized with the Nobel Prize in Chemistry in 2010, shared by Suzuki, Richard F. Heck, and Ei-ichi Negishi. britannica.com The contributions of Georg Wittig, who shared the 1979 Nobel Prize with Herbert C. Brown for their development of phosphorus- and boron-containing reagents, respectively, also significantly advanced the broader field of organometallic chemistry. fiveable.meacademie-sciences.fruga-editions.comwikipedia.org

A Timeline of Key Discoveries in Organoboron Chemistry:

YearDiscoveryKey Contributor(s)
1862 First synthesis of an organoborane compound.Edward Frankland
1912-1936 Systematic characterization of boron hydrides (boranes).Alfred Stock
1956 Discovery of the hydroboration reaction.Herbert C. Brown
1979 Development of the Suzuki-Miyaura cross-coupling reaction.Akira Suzuki
1979 Nobel Prize in Chemistry awarded for the development of boron- and phosphorus-containing reagents.Herbert C. Brown & Georg Wittig
2010 Nobel Prize in Chemistry awarded for palladium-catalyzed cross-couplings in organic synthesis.Akira Suzuki, Richard F. Heck, & Ei-ichi Negishi

Properties

IUPAC Name

(3-methylphenyl)methylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-7-3-2-4-8(5-7)6-9(10)11/h2-5,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGSUGJEWCDWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC=CC(=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Profile of 3 Methylphenyl Methyl Boronic Acid

The compound at the center of this article is [(3-Methylphenyl)methyl]boronic acid. Based on the available data for the closely related structure, (3-((Methylamino)methyl)phenyl)boronic acid with CAS Number 1146614-39-2, we can infer some of its likely characteristics. It is important to note that the precise properties can vary based on the exact substitution pattern.

Interactive Data Table of Chemical Identifiers and Properties:

PropertyValue
Compound Name (3-((Methylamino)methyl)phenyl)boronic acid
CAS Number 1146614-39-2
Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
Purity 95%+

Note: The data presented here is for a closely related compound and should be considered indicative for this compound.

Synthesis of 3 Methylphenyl Methyl Boronic Acid

The synthesis of benzylboronic acids can be achieved through several established methods in organic chemistry. A common approach involves the reaction of a corresponding organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate (B1201080).

A general synthetic route to a substituted benzylboronic acid would typically involve the following steps:

Formation of the Organometallic Reagent: The synthesis would begin with a suitable starting material, such as 3-methylbenzyl bromide. This halide would then be reacted with magnesium metal to form the Grignard reagent, (3-methylphenyl)methylmagnesium bromide.

Borylation: The freshly prepared Grignard reagent is then treated with a trialkyl borate, commonly trimethyl borate or triisopropyl borate, at low temperatures. This step forms a boronate ester intermediate.

Hydrolysis: The final step is the hydrolysis of the boronate ester under acidic conditions to yield the desired [(3-Methylphenyl)methyl]boronic acid.

Alternative synthetic strategies for benzylboronic acids include palladium-catalyzed cross-coupling reactions of bis(pinacolato)diboron (B136004) with benzyl (B1604629) halides. organic-chemistry.org

Advanced Applications in Organic Synthesis and Functional Materials

Chiral Organoboronates in Asymmetric Synthesis and Stereochemical Control

Chiral organoboronates are invaluable intermediates in asymmetric synthesis, prized for the stereospecific transformation of the carbon-boron bond into a wide array of functional groups. acs.orgnih.gov The development of catalytic asymmetric methods has provided powerful strategies for the synthesis of enantioenriched boronic esters. scispace.com These methods often employ chiral ligands to control the stereochemical outcome of the reaction. researchgate.net

Recent advancements have focused on catalytic enantioselective strategies such as hydroboration, conjugate borylation, and allylic borylation to construct chiral organoboronates. acs.org For instance, the rhodium-catalyzed asymmetric hydroboration of alkenes has emerged as a potent method for accessing functionalized, chiral boronic esters. acs.orgnih.gov While direct applications involving [(3-Methylphenyl)methyl]boronic acid are not extensively documented in this specific context, the principles of asymmetric synthesis using boronic acids are broadly applicable. The synthesis of chiral α-methyl-p-boronophenylalanine, for example, highlights the utility of enantioselective alkylation and Miyaura borylation in creating chiral centers. nih.govelsevierpure.com

The stereochemical course of subsequent reactions, such as the Suzuki-Miyaura cross-coupling with chiral secondary boronic esters, is critical and can proceed through different stereospecific pathways, leading to either inversion or retention of configuration. researchgate.net This complex behavior underscores the importance of precise reaction control to achieve the desired stereochemical outcome. The development of new catalytic systems continues to expand the scope and utility of chiral organoboronates derived from precursors like this compound in the stereocontrolled synthesis of complex molecules.

Table 1: Strategies for Asymmetric Synthesis of Chiral Organoboronates

Asymmetric StrategyDescriptionCatalyst/Reagent Examples
Catalytic Asymmetric HydroborationDirect introduction of boron to an alkene with stereocontrol. acs.orgnih.govRhodium complexes with chiral ligands. acs.orgnih.gov
Enantioselective AlkylationCreation of a chiral center adjacent to the boron moiety. nih.govelsevierpure.comPhase-transfer catalysts (e.g., Maruoka catalyst). nih.govelsevierpure.com
Enantiotopic-Group-Selective Cross-CouplingSelective reaction of one of two prochiral boronate groups. acs.orgPalladium complexes with chiral phosphoramidite (B1245037) ligands. acs.org
Asymmetric AllylborationAddition of an allylboron reagent to a carbonyl or imine. youtube.comChiral diol catalysts (e.g., BINOL). youtube.com

Utility in the Synthesis of Complex Molecular Architectures and Bioactive Intermediates

Boronic acids are fundamental building blocks in the synthesis of bioactive molecules and the generation of chemical libraries for exploring structure-activity relationships. nih.govchemrxiv.orgresearchgate.net Their stability, generally low toxicity, and versatility in reactions like the Suzuki-Miyaura cross-coupling make them indispensable in medicinal chemistry. nih.govmdpi.com this compound, as a member of this class, serves as a valuable precursor for creating complex molecular scaffolds.

The synthesis of biologically active boron-containing compounds, such as peptidyl boronates and benzoxaboroles, often relies on boronic acid intermediates. nih.gov These compounds have shown a range of biological activities, including serine protease inhibition. nih.gov The ability to incorporate boronic acid functionalities into larger molecules allows for the development of novel therapeutic agents. For example, acyclic boronic acid arginase inhibitors have been designed and synthesized, demonstrating the potential for creating potent and orally bioavailable drugs. nih.gov

The synthetic utility of boronic acids extends to the construction of intricate molecular architectures. The Suzuki-Miyaura reaction, in particular, is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or heteroaryl boronic acids and various halides or triflates. chemrxiv.org This reaction and others, such as the Chan-Lam amination and Petasis reaction, provide a robust toolbox for medicinal chemists to assemble complex, bioactive intermediates from foundational molecules like this compound. nih.gov

Integration of Organoboron Compounds in Functional Materials Science

The integration of organoboron compounds, particularly phenylboronic acids, into polymeric structures has led to the development of advanced functional materials with stimuli-responsive properties. These materials are finding applications in surface engineering, smart hydrogels, and chemical sensing.

Boronic acids are utilized for the surface modification of various materials, including polymers and inorganic substrates, to impart specific functionalities. rsc.orgresearchgate.net The reaction of boronic acids with diols on a material's surface allows for the covalent attachment of molecules, altering surface properties like hydrophilicity, biocompatibility, and chemical reactivity. rsc.org This strategy has been employed to modify polyvinyl alcohol sponges and glass substrates. rsc.orgresearchgate.net Such modifications are crucial for developing materials for applications like 3D cell culture and biosensors. The ability to alter surface properties is a fundamental technique in creating advanced materials for biological and technological applications. nih.gov

Phenylboronic acid-containing polymers are a significant class of "smart" materials that can respond to changes in their environment, such as pH and the presence of saccharides. researchgate.netmdpi.comresearchgate.netrsc.org This responsiveness stems from the reversible formation of boronate esters with diols. mdpi.com This interaction can induce changes in the polymer's conformation, solubility, and assembly, making these materials suitable for applications like controlled drug delivery. researchgate.net

Smart hydrogels based on boronic acids have garnered considerable attention. nih.govresearchgate.netmdpi.commdpi.comnih.gov These hydrogels can exhibit self-healing properties and respond to biological stimuli, making them excellent candidates for tissue engineering and regenerative medicine. researchgate.netmdpi.com For instance, phenylboronic acid-functionalized hyaluronic acid hydrogels have been shown to promote chondrocyte adhesion and phenotype, highlighting their potential in cartilage regeneration. nih.gov The dynamic covalent chemistry of boronate ester formation allows for the creation of injectable and self-healing hydrogels that can be used for 3D cell culture and co-culture systems. researchgate.net

Table 2: Examples of Boronic Acid-Based Responsive Systems

System TypeStimulusResponse MechanismPotential Application
Responsive PolymerspH, Saccharides (e.g., glucose)Reversible boronate ester formation leading to changes in polymer charge and hydrophilicity. researchgate.netmdpi.comGlucose-sensing, self-regulated insulin (B600854) delivery. researchgate.netrsc.org
Smart HydrogelspH, SaccharidesCrosslinking/de-crosslinking via dynamic covalent boronate ester bonds. researchgate.netmdpi.comSelf-healing materials, 3D cell culture, tissue engineering. nih.govresearchgate.net
Surface Modified MaterialsDiol-containing moleculesCovalent immobilization via boronate ester formation on the surface. rsc.orgresearchgate.netBiosensors, biocompatible coatings. rsc.orgresearchgate.net

The specific and reversible interaction between boronic acids and diols makes them ideal recognition elements for chemical sensors. nih.govmdpi.comnih.gov These sensors are particularly effective for detecting saccharides, including glucose, which is crucial for diabetes management. nih.govmdpi.com The binding of a diol analyte to the boronic acid moiety can be transduced into a measurable signal, such as a change in fluorescence, color, or an electrochemical response. nih.govmdpi.com

A variety of sensing platforms have been developed, including fluorescent molecular probes, polymer films, and nanoparticle-based systems. nih.govmdpi.commdpi.com For example, 3-aminophenylboronic acid functionalized graphene quantum dots have been used for the selective detection of glucose. nih.gov Similarly, hydrogel-based sensors incorporating boronic acids can visually report on glucose concentrations. nih.gov The versatility of boronic acids allows for their incorporation into diverse materials to create sensitive and selective sensors for a wide range of biologically important analytes. mdpi.com

Future Directions and Research Perspectives in 3 Methylphenyl Methyl Boronic Acid Research

Innovations in Green and Sustainable Synthetic Methodologies Utilizing Organoboron Chemistry

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For organoboron compounds, this involves minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.

One promising green approach is the use of electrosynthesis for the preparation of benzylboronic acids and their esters. researchgate.net This method offers an alternative to traditional syntheses by using electricity to drive the reductive coupling of benzylic halides with borating agents, often carried out at room temperature. researchgate.net Such electrochemical methods can reduce the reliance on metal catalysts and harsh reagents. researchgate.net

Multicomponent reactions (MCRs) also represent a sustainable strategy, as they combine three or more reactants in a single step to form a complex product, thereby increasing atom economy and reducing the need for intermediate purification steps. nih.gov The application of MCRs to produce novel boron-containing molecules using green solvents like ethanol (B145695) and energy-efficient activation methods such as microwave irradiation aligns with the principles of green chemistry. nih.gov These principles could be adapted for the synthesis of [(3-Methylphenyl)methyl]boronic acid and its derivatives.

Further research into catalytic systems, such as the use of palladium nanoparticles, for the borylation of benzyl (B1604629) halides offers a pathway to milder reaction conditions and potentially solvent-free processes, contributing to the green manufacturing of these valuable chemical building blocks. acs.org The ultimate degradation of boronic acids to boric acid, an environmentally compatible compound, further underscores their sustainable nature. nih.govnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Boronic Esters
MethodologyKey FeaturesSustainability AdvantagesPotential Application to this compound
ElectrosynthesisReductive coupling of benzylic halides and borating agents using electricity. researchgate.netReduces need for metal catalysts and harsh reagents; often performed at room temperature. researchgate.netSynthesis from (3-methylphenyl)methyl halide.
Multicomponent Reactions (MCRs)Three or more components react in a single step. nih.govHigh atom economy, reduced purification steps, use of green solvents and energy sources. nih.govOne-pot synthesis of complex derivatives.
Palladium Nanoparticle CatalysisCatalyzes the reaction of diboron (B99234) reagents with benzyl halides. acs.orgHigh yields under mild conditions, potential for solvent-free reactions. acs.orgEfficient synthesis from (3-methylphenyl)methyl halide.

Discovery of Novel Reactivity Modes and Catalytic Cycles for Benzylic Boronic Acids

Recent research has begun to uncover new modes of reactivity for benzylic boronic acids, moving beyond their traditional role in cross-coupling reactions. A significant discovery is the ability to enhance the nucleophilicity of benzylic boronates through base-mediated C–B bond activation. researchgate.netchemrxiv.org

Structural and mechanistic studies have shown that using an excess of a strong base, such as an alkoxide, can lead to the full heterolytic cleavage of the C–B bond in benzylic boronates. researchgate.netchemrxiv.orgchemrxiv.org This process generates highly reactive benzyl potassium species. researchgate.netchemrxiv.org This enhanced nucleophilicity allows for the divergent construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.org This reactivity can be leveraged in one-pot procedures, combining base-mediated borylation of aromatic alkenes with subsequent nucleophilic reactions with various electrophiles. rsc.orgrsc.org

Another area of emerging reactivity involves the use of arylboronic acids as catalysts for dehydrative C-alkylation and allylation reactions using benzylic alcohols as electrophiles. acs.org In this catalytic cycle, the boronic acid activates the benzylic alcohol, facilitating nucleophilic attack and the formation of a new C-C bond, with water as the only byproduct. acs.org This represents a shift from the traditional role of boronic acids as stoichiometric reagents to catalysts for bond formation.

The proposed catalytic cycle for the dehydrative C-alkylation process is outlined below:

An arylboronic acid and a co-catalyst (e.g., oxalic acid) condense to form a Brønsted acid catalyst.

This catalyst protonates the benzylic alcohol, promoting SN1-type reactivity.

The resulting carbocation is trapped by a nucleophile (e.g., a 1,3-diketone).

The catalyst is regenerated, releasing water.

These novel reactivity modes open up new avenues for the application of this compound in the synthesis of complex organic molecules.

Table 2: Novel Reactivity Modes of Benzylic Boronic Acids
Reactivity ModeDescriptionKey IntermediatesSynthetic Applications
Base-Mediated C–B Bond CleavageFull heterolytic cleavage of the C–B bond using excess alkoxide base to enhance nucleophilicity. researchgate.netchemrxiv.orgchemrxiv.orgTetracoordinated boron-ate complexes, free benzyl potassium species. researchgate.netchemrxiv.orgFormation of C(sp³)–C(sp³) and C(sp³)–X bonds (X = Si, Ge, Sn, S, Se). chemrxiv.org
Arylboronic Acid CatalysisCatalytic activation of benzylic alcohols for dehydrative C-alkylation and allylation. acs.orgIn situ generated Brønsted acid, benzylic carbocations. acs.orgFormation of new C–C bonds with water as the only byproduct. acs.org

Computational Chemistry and Theoretical Studies for Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the behavior of organoboron compounds. rsc.orgnih.gov For benzylic boronic acids like this compound, theoretical studies offer deep insights into their reactivity and selectivity.

DFT calculations have been successfully employed to study the effect of bases on benzylic boronates. rsc.org These studies can model the thermodynamics and kinetics of the formation of "ate" complexes and their subsequent heterolysis to form carbanionic species. rsc.org For instance, calculations have shown that while the initial cleavage of the C-B bond can be endergonic, the reaction with an additional equivalent of base to form a free carbanion is thermodynamically favorable and proceeds through a barrierless process. rsc.org This predictive capability can guide the experimental design for new reactions.

Computational methods are also used to investigate the intricacies of catalytic cycles. For example, in the context of metal-catalyzed reactions, DFT can help to understand the elementary steps of transmetalation, oxidative addition, and reductive elimination. Furthermore, theoretical studies can explain observed regioselectivity in reactions involving organoboron compounds by analyzing the stability of transition structures. nih.gov

The interaction between boron and other atoms within a molecule, such as nitrogen, can also be investigated computationally to understand the relative energies of different conformers and the role of solvent molecules. nih.gov Such studies are crucial for designing boronic acid-based sensors and other functional molecules. The continued development and application of computational models will undoubtedly accelerate the discovery of new reactions and applications for this compound.

Table 3: Applications of Computational Chemistry in Benzylic Boronic Acid Research
Application AreaComputational MethodInsights GainedReference
Reaction MechanismDensity Functional Theory (DFT)Thermodynamic and kinetic parameters of C–B bond cleavage; energy profiles of catalytic cycles. rsc.org
Prediction of SelectivityDFT, Intrinsic Reaction Coordinate (IRC) calculationsExplanation of regioselectivity through analysis of transition state stabilization. nih.gov
Conformational AnalysisMP2, DFT with solvation modelsRelative energies of conformers with and without intramolecular interactions (e.g., N→B dative bonds). nih.gov
Reaction OptimizationMachine Learning (ML) models combined with DFT featuresPrediction of reaction yields to explore reaction space and identify optimal conditions. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(3-Methylphenyl)methyl]boronic acid, and how can purity be ensured during preparation?

  • Methodological Answer : The synthesis typically involves benzylic C–H borylation using transition-metal catalysts like iridium or rhodium. For example, Miyaura and Suzuki’s protocols for aromatic C–H activation can be adapted, followed by purification via recrystallization or column chromatography. Purity (>97%) is confirmed by HPLC or 11^{11}B NMR, ensuring minimal residual catalysts or boroxine byproducts .

Q. How does this compound dehydrate during mass spectrometry analysis, and what derivatization strategies prevent this?

  • Methodological Answer : Dehydration/trimerization to boroxines occurs under MS ionization conditions, complicating detection. Derivatization with diols (e.g., 1,2-ethanediol) forms stable cyclic boronic esters, suppressing boroxine formation. MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix improves sensitivity .

Q. Which chromatographic methods are effective for quantifying trace impurities in this compound samples?

  • Methodological Answer : Reverse-phase LC-MS/MS with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) achieves detection limits <1 ppm. Validation per ICH guidelines ensures accuracy and specificity for genotoxic impurities like methylphenylboronic acid isomers .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound to synthesize complex biaryl structures?

  • Methodological Answer : Optimize ligand selection (e.g., SPhos or XPhos) and Pd catalysts (e.g., Pd(OAc)2_2) in anhydrous THF at 60–80°C. Kinetic studies using 11^{11}B NMR track boronate intermediate formation, while DFT calculations predict steric effects of the 3-methyl group on transmetallation efficiency .

Q. What mechanistic insights explain the role of this compound in rhodium-catalyzed conjugate additions?

  • Methodological Answer : Rhodium(I) catalysts activate the boronic acid via oxidative addition, forming a Rh–B bond. The 3-methyl group enhances steric stabilization of the intermediate, as shown by X-ray crystallography. Competition experiments with substituted alkenes reveal electronic modulation of β-hydride elimination rates .

Q. How does the steric and electronic profile of this compound influence its reactivity in Petasis borono-Mannich reactions?

  • Methodological Answer : The benzylic methyl group increases steric bulk, reducing reaction rates with bulky imines. Hammett studies (σ+^+ = −0.17) indicate weak electron donation, favoring nucleophilic attack on iminium ions. Computational modeling (e.g., NBO analysis) quantifies charge transfer to the boron center .

Q. Can this compound be utilized in photoresponsive dynamic covalent chemistry, and what factors affect its binding reversibility?

  • Methodological Answer : Azobenzene derivatives of the boronic acid enable reversible E/Z isomerization under visible light (450–650 nm). The Z isomer exhibits 20-fold higher diol-binding affinity due to conformational strain, validated by UV-vis spectroscopy and 1^{1}H NMR titration. Red-light irradiation (λ = 630 nm) achieves >90% Z isomer in the photostationary state .

Methodological Challenges and Solutions

Q. What strategies mitigate boroxine formation in this compound during storage and experimental use?

  • Methodological Answer : Store under inert atmosphere (argon) at −20°C with molecular sieves to prevent moisture absorption. In situ derivatization with pinacol or 1,2-diols stabilizes the boronate ester form during reactions. Monophasic transesterification with methyl boronic acid prevents biphasic isolation issues .

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